6-Methyl-5,6-dihydroindolizine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
6-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-6,8H,7H2,1H3 |
InChI Key |
RTISMAKCFQPJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C=CC=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 5,6 Dihydroindolizine and Analogues
One-Pot Multicomponent Annulation Strategies
One-pot multicomponent annulation strategies have emerged as powerful tools for the construction of complex heterocyclic frameworks like 6-methyl-5,6-dihydroindolizine from simple precursors in a single operation. These methods are characterized by their high efficiency, operational simplicity, and ability to generate molecular diversity.
Rhodium-Catalyzed Tandem Hydroformylation/Cyclization/Dehydration Sequences
Rhodium catalysis plays a pivotal role in the synthesis of 5,6-dihydroindolizines through a tandem sequence involving hydroformylation, cyclization, and dehydration. researchgate.netijettjournal.orgcnr.it This methodology provides a direct route to the indolizine (B1195054) core from readily available starting materials. researchgate.netijettjournal.orgcnr.it
A notable application of this rhodium-catalyzed tandem reaction is the conversion of 1-(2-methyl-2-propenyl)pyrroles into this compound derivatives. researchgate.netcnr.it The process is initiated by the hydroformylation of the alkene moiety, followed by an intramolecular cyclization and subsequent dehydration to afford the final product. researchgate.netcnr.it This one-pot synthesis is an efficient method for creating the core structure of this compound. ijettjournal.orgsmolecule.com The reaction proceeds through an electrophilic aromatic substitution where the carbonyl carbon attacks the α-position of the pyrrole (B145914) ring, leading to the formation of the six-membered ring. researchgate.net
The regioselectivity of the hydroformylation can be influenced by reaction conditions. For instance, the hydroformylation of (S)-3-alkyl-3-pyrrol-1-ylprop-1-enes at high pressure and low temperature favors the formation of branched aldehydes. thieme-connect.com Conversely, lower pressure and higher temperature lead to linear aldehydes, which then cyclize to form 5,6-dihydroindolizines. thieme-connect.com
Table 1: Rhodium-Catalyzed Synthesis of 5,6-Dihydroindolizine Derivatives
| Starting Material | Product | Catalyst System | Key Features | Reference(s) |
| 1-(2-Methyl-2-propenyl)pyrroles | This compound | Rhodium complexes | One-pot tandem hydroformylation/cyclization/dehydration. | researchgate.netcnr.it |
| (S)-3-Alkyl-3-pyrrol-1-ylprop-1-enes | 5,6-Dihydroindolizines | Rhodium complexes | Regioselectivity controlled by temperature and pressure. | thieme-connect.com |
A domino hydroformylation/cyclization/dehydration sequence starting from 2-acetyl-1-(2-methylprop-2-enyl)pyrrole leads to the formation of 7-formyl-6,8-dimethyl-5,6-dihydroindolizine. researchgate.netacs.org This reaction likely proceeds through an intramolecular aldol (B89426) condensation between the carbon atom adjacent to the newly formed formyl group and the carbonyl group already present on the pyrrole ring, which ultimately generates the indolizine structure. researchgate.netacs.org
Utilizing 1-(2-Methyl-2-propenyl)pyrroles as Key Precursors
Base-Promoted [4+2] Annulation Reactions
Base-promoted [4+2] annulation reactions offer an alternative and efficient pathway for the synthesis of multisubstituted 5,6-dihydroindolizines. x-mol.comrsc.org These reactions typically involve the cycloaddition of a four-atom component with a two-atom component to construct the six-membered ring of the indolizine core.
A developed method for synthesizing multisubstituted 5,6-dihydroindolizines involves a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters. rsc.orgresearchgate.net Using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a base, the reaction proceeds smoothly under mild conditions to yield the target products in moderate to high yields, tolerating a variety of functional groups. rsc.orgresearchgate.net
Table 2: Base-Promoted [4+2] Annulation for 5,6-Dihydroindolizine Synthesis
| Pyrrole Reactant | α-Ketoester Reactant | Base | Product | Yield | Reference(s) |
| Pyrrole-2-carbaldehyde derivatives | β,γ-Unsaturated α-ketoesters | DBN | Multisubstituted 5,6-dihydroindolizines | Moderate to High | rsc.orgresearchgate.net |
Domino Knoevenagel Condensation-Intramolecular Aldol Cyclization Pathways
Domino reactions that combine a Knoevenagel condensation with an intramolecular aldol cyclization represent a highly efficient strategy for constructing densely functionalized indolizine skeletons. nih.govacs.org This approach allows for the rapid assembly of the pyridine (B92270) ring within the indolizine framework from simple starting materials.
This [4+2] annulation process is a key step in creating polysubstituted indolizines. nih.govacs.org The reaction of various pyrrole-2-carboxaldehydes with active methylene (B1212753) compounds leads to a diverse range of indolizines with substituents at the 5, 6, and 7 positions, achieving good to excellent yields. nih.govacs.org
N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Synthesis
The enantioselective synthesis of 5,6-dihydroindolizines has been effectively achieved through N-heterocyclic carbene (NHC) organocatalysis. acs.orgacs.org This approach leverages the unique reactivity of NHCs to activate substrates and facilitate complex bond-forming cascades, leading to the target heterocycles with high levels of stereocontrol. acs.orgacs.org
Cascade Reactions Involving α,β-Unsaturated Aldehydes and Pyrrole Derivatives
A core strategy for the NHC-catalyzed synthesis of 5,6-dihydroindolizines involves the reaction between α,β-unsaturated aldehydes and appropriately substituted pyrrole derivatives. acs.orgacs.org In this process, the NHC catalyst first reacts with the α,β-unsaturated aldehyde (enal) to generate a chiral α,β-unsaturated acylazolium intermediate. acs.orgnih.gov This reactive species is a key intermediate in a variety of NHC-catalyzed transformations. acs.orgnih.gov The pyrrole derivative, which bears an acceptor group at the 2-position, is designed to form an enolate in the presence of a base. acs.org The subsequent reaction between the catalytically generated acylazolium and the pyrrole enolate initiates a cascade sequence that constructs the dihydroindolizine ring system. acs.orgacs.org
Michael–Aldol–Lactonization–Decarboxylation Sequences
The cascade process culminates in an efficient sequence involving several distinct reaction steps: a Michael addition, an intramolecular aldol reaction, a lactonization, and finally, a decarboxylation. acs.orgacs.org This intricate sequence, formally a [3+2] annulation, allows for the rapid assembly of the complex dihydroindolizine core from relatively simple starting materials. acs.org The reaction proceeds with good yields and high enantioselectivities, demonstrating the power of this organocatalytic approach. acs.org Kinetic studies have provided insights into the reaction mechanism, supporting the proposed cascade pathway. acs.org
The scope of this methodology has been explored with various substituted enals and pyrrole derivatives. While many substrates react smoothly to provide the desired products in good yields and high selectivity, some limitations have been noted. For instance, the reaction of crotonaldehyde (B89634) resulted in a low yield of the target product. acs.org
Table 1: NHC-Catalyzed Enantioselective Synthesis of 5,6-Dihydroindolizines
| Entry | Enal | Pyrrole Derivative | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Cinnamaldehyde | 2-Acetylpyrrole derivative | 82 | 97:3 | >20:1 |
| 2 | β-Naphthyl enal | 2-Acetylpyrrole derivative | 71 | 96:4 | >20:1 |
| 3 | β-(2-Thienyl) enal | 2-Acetylpyrrole derivative | 65 | 96:4 | >20:1 |
| 4 | Crotonaldehyde | 2-Acetylpyrrole derivative | 18 | 87:13 | >20:1 |
| 5 | Cinnamaldehyde | 3-Bromo-2-acetylpyrrole derivative | 75 | 95:5 | >20:1 |
Data sourced from studies on NHC-catalyzed reactions. acs.org
Extension to Spirocyclic 5,6-Dihydroindolizine Architectures
The versatility of the NHC-catalyzed methodology has been further demonstrated by its extension to the construction of more complex spirocyclic 5,6-dihydroindolizine architectures. acs.orgacs.org Spirocycles are important structural motifs found in numerous natural products and bioactive molecules. mdpi.com This extension involves the use of cyclic substrates, such as isatin-derived enals or oxindoles, which can participate in the cascade reaction to form spiro-fused dihydroindolizine systems. mdpi.com For example, NHC-catalyzed cascade reactions of bromoenals with oxindoles have been developed to produce spirocyclopentene-2-oxindoles with high diastereoselectivity and enantioselectivity. mdpi.com This demonstrates the potential of NHC catalysis to create structurally diverse and complex heterocyclic scaffolds from readily available precursors. mdpi.comnih.gov
Radical-Induced Synthetic Approaches for Dihydroindolizine Ring Construction
Radical chemistry offers powerful tools for the synthesis of cyclic and heterocyclic compounds, often tolerating a wide range of functional groups. nih.govrsc.org Several radical-induced strategies have been developed for the construction of the dihydroindolizine ring.
One such approach involves a copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones, which can lead to 7,8-dihydroindolizin-5(6H)-ones through a substituent-controlled selective radical coupling process. bohrium.com Another innovative method utilizes a photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes. acs.org This reaction proceeds through a dual C–F bond cleavage. The first cleavage, induced by the photocatalyst, generates a radical that leads to a gem-difluoroalkene. A subsequent intramolecular nucleophilic vinylic substitution (SNV) reaction forms the C–N bond and cleaves the second C–F bond to close the ring, yielding 5-fluoro-dihydroindolizines. acs.org Additionally, copper-mediated radical-induced ring-opening and reconstruction of cyclobutanone (B123998) oxime esters has emerged as a strategy for synthesizing related nitrogen-containing heterocycles. rsc.org
Cycloisomerization Transformations Towards Dihydroindolizine Cores
Cycloisomerization reactions provide an atom-economical pathway to complex cyclic structures from linear precursors. Transition-metal catalysis, particularly with gold and iridium, has been instrumental in developing these transformations for dihydroindolizine synthesis. core.ac.ukresearchgate.netcsic.es
A gold(I)-catalyzed three-step cascade reaction converts linear N-alkenyl or N-alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into bicyclic dihydroindolizines. core.ac.ukresearchgate.net This process involves a cycloisomerization, a sulfonyl migration, and a final cyclization to furnish the target heterocycles. core.ac.ukresearchgate.net
More recently, iridium-catalyzed cycloisomerizations of N-allenyl pyrroles have been shown to produce a diverse range of azaheterocyclic products, including dihydroindolizines. csic.es By carefully selecting the ancillary ligand on the iridium catalyst and the substitution pattern of the allene, the reaction can be directed towards different products. This method can also be rendered enantioselective through the use of chiral ligands. csic.es
Table 2: Metal-Catalyzed Cycloisomerization for Dihydroindolizine Synthesis
| Entry | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | [Au(I)] complex | N-pent-4-enyl N-sulfonyl 1-aminobut-3-yn-2-one | Dihydroindolizine derivative | 75 |
| 2 | [Ir(cod)₂]BArF / dppe | N-allenyl pyrrole derivative | Dihydroindolizine derivative | 99 |
| 3 | [Ir(cod)₂]BArF / L1* | N-allenyl pyrrole derivative | Cyclopropane-fused tetrahydroindolizine | 42 |
Data sourced from studies on gold and iridium-catalyzed cycloisomerizations. core.ac.ukcsic.es L1 refers to BTFM-Walphos.*
Metal-Catalyzed Cyclization of Pyridylacetates with Unsaturated Ketones
The cyclization of 2-pyridylacetate (B8455688) derivatives with α,β-unsaturated ketones represents another important route to the indolizine core. chim.it Metal-catalyzed versions of this reaction have been developed to afford ester-substituted indolizine derivatives. chim.it For instance, titanium tetrachloride has been shown to be an effective catalyst for these reactions. chim.it
In addition to metal catalysis, metal-free alternatives have also been explored. An iodine-mediated oxidative tandem cyclization of 2-pyridylacetates with various enolizable aldehydes provides access to substituted indolizines in moderate to good yields. acs.org Furthermore, DBU-catalyzed dearomative annulation of 2-pyridylacetates with α,β-unsaturated pyrazolamides has been used to synthesize quinolizinone structures, which are closely related to dihydroindolizines. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,6-Dihydroindolizine |
| α,β-Unsaturated aldehyde |
| Pyrrole |
| Cinnamaldehyde |
| Crotonaldehyde |
| Spirocyclic 5,6-dihydroindolizine |
| Isatin |
| Oxindole |
| Bromoenal |
| Spirocyclopentene-2-oxindole |
| 7,8-Dihydroindolizin-5(6H)-one |
| O-Acyl oxime |
| 1,3-Dione |
| 5-Fluoro-dihydroindolizine |
| Pyrrole-2-acetic acid |
| α-Trifluoromethyl alkene |
| gem-Difluoroalkene |
| Cyclobutanone oxime ester |
| N-Alkenyl N-sulfonyl 1-aminobut-3-yn-2-one |
| N-Alkynyl N-sulfonyl 1-aminobut-3-yn-2-one |
| N-Allenyl pyrrole |
| 2-Pyridylacetate |
| α,β-Unsaturated ketone |
| Titanium tetrachloride |
| Quinolizinone |
| α,β-Unsaturated pyrazolamide |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Iodine |
| α,β-Unsaturated acylazolium |
Stereoselective Synthesis of Dihydroindolizine Derivatives
The inherent chirality of many biologically active indolizidine alkaloids has spurred the development of synthetic methods that allow for precise control over the stereochemical outcome. The following sections delve into the nuances of achieving diastereoselectivity and enantioselectivity in the synthesis of this compound and its related structures.
Control of Diastereoselectivity in Cyclization Processes
The formation of the dihydroindolizine ring system often involves a key cyclization step where the creation of new stereocenters necessitates control over their relative configuration. Researchers have employed various strategies to influence the diastereoselectivity of these transformations.
One notable approach involves a tandem Michael addition/intramolecular amino-nitrile cyclization. acs.orgscispace.com This method has been successfully used to synthesize a range of substituted 1,7-dihydroindolizines with high diastereoselectivity. acs.orgscispace.com The process is catalyzed by an organic base and can be applied to various activated methylene nucleophiles. acs.orgscispace.com The subsequent 1,3-hydrogen shift under basic conditions readily converts the 1,7-dihydroindolizines to the corresponding 7,8-dihydroindolizines in excellent yields. acs.orgscispace.com
Another powerful strategy is the domino hydroformylation/cyclization reaction of pyrrole derivatives. In the synthesis of indolizidine 167B, a rhodium-catalyzed hydroformylation of an optically active pyrrole-containing olefin generates a linear aldehyde. d-nb.infobeilstein-journals.org This aldehyde then undergoes a rapid in situ intramolecular electrophilic substitution on the pyrrole ring, leading to the formation of a dihydroindolizine. d-nb.infobeilstein-journals.org This cyclization has been shown to be completely stereoselective, yielding only the diastereomer corresponding to the natural product. d-nb.infobeilstein-journals.org Computational studies using Density Functional Theory (DFT) have been employed to understand the high degree of diastereoselectivity observed in these rhodium-catalyzed processes. nih.gov These studies reveal that the presence of a catalyst, such as H+ or Rh+, significantly lowers the activation barrier for the cyclization and that the stereochemical outcome is influenced by the initial adduct formation and the relative energy barriers of the transition states leading to different diastereomers. nih.gov
The stereoselectivity of these cyclization reactions can be highly dependent on the reaction conditions and the nature of the substrates and catalysts employed. The table below summarizes key findings in the diastereoselective synthesis of dihydroindolizine derivatives.
| Reaction Type | Key Features | Diastereoselectivity | Ref. |
| Tandem Michael Addition/Amino-Nitrile Cyclization | Organic base-catalyzed cyclization of 2-formyl-1,4-DHP derivatives with activated methylenes. | High | acs.orgscispace.com |
| Domino Hydroformylation/Cyclization | Rhodium-catalyzed hydroformylation of pyrrole-containing olefins followed by in situ cyclization. | Complete | d-nb.infobeilstein-journals.org |
| Computational Prediction | DFT calculations elucidated the high diastereoselectivity in Rh-catalyzed hydroformylation/cyclization. | N/A | nih.gov |
Enantioselective Approaches for Chiral this compound and Analogues
The synthesis of enantiomerically pure this compound and its analogues is of paramount importance for evaluating their biological activities. Several enantioselective strategies have been developed to achieve this goal.
N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of 5,6-dihydroindolizines. DFT calculations have been used to investigate the mechanism and stereoselectivity of the NHC-catalyzed reaction between enals and pyrroles. researchgate.net The study identified the Michael addition step as the chemo- and stereoselectivity-determining step, leading to the formation of the (5S,6R)-dihydroindolizine. researchgate.net The stereoselectivity is attributed to weak noncovalent interactions, such as C-H···π, lone pair···π, and C-H···C-H interactions, in the transition state. researchgate.net
Another significant advancement is the diastereo- and enantioselective [3+2] cycloaddition between pyridinium (B92312) ylides and enones, catalyzed by chiral N,N'-dioxide-earth metal complexes. acs.org This method allows for the in situ generation of optically active tetrahydroindolizines, which can then be transformed into various chiral N-heterocyclic scaffolds. acs.org The stereochemistry of the resulting four-stereocenter tetrahydroindolizine intermediates can be effectively transferred to other structures. acs.org
Furthermore, the synthesis of optically active (–)-Indolizidine 167B has been achieved through a highly regioselective hydroformylation and a one-pot intramolecular cyclization. beilstein-journals.org This domino process starts with an optically active olefin and proceeds with almost complete retention of configuration, resulting in a final product with the same optical purity as the starting material. d-nb.infobeilstein-journals.org
The table below highlights key enantioselective methods for the synthesis of chiral dihydroindolizine analogues.
| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity | Ref. |
| NHC Catalysis | N-Heterocyclic Carbene | Reaction of enals and pyrroles | High (leads to (5S,6R)-dihydroindolizine) | researchgate.net |
| [3+2] Cycloaddition | Chiral N,N'-dioxide-earth metal complexes | Reaction of pyridinium ylides and enones | High | acs.org |
| Domino Hydroformylation/Cyclization | Rhodium catalyst | Hydroformylation of optically active olefin followed by cyclization | High (retains optical purity of starting material) | d-nb.infobeilstein-journals.org |
Elucidation of Reaction Mechanisms in 6 Methyl 5,6 Dihydroindolizine Formation and Transformation
Mechanistic Pathways of Cycloaddition Reactions to Dihydroindolizine Systems
Cycloaddition reactions represent a powerful and common strategy for constructing the dihydroindolizine core. researchgate.net These reactions typically involve the formation of a five-membered ring from a 1,3-dipole and a dipolarophile. numberanalytics.comwikipedia.org The specific nature of the reactants and conditions dictates whether the mechanism is a standard dipolar cycloaddition, a stepwise process, or an inverse-demand variant.
The most prevalent method for synthesizing indolizine (B1195054) and its dihydro derivatives is the 1,3-dipolar cycloaddition involving pyridinium (B92312) ylides as 1,3-dipoles. researchgate.netresearchgate.net This reaction is a type of pericyclic reaction where a 1,3-dipole reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. numberanalytics.comwikipedia.org
The mechanism is generally considered a concerted process, meaning bond formation occurs in a single transition state. wikipedia.orgresearchgate.net The process begins with the in situ generation of a pyridinium ylide. This ylide, an azomethine ylide, then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an electron-deficient alkene. researchgate.netresearchgate.net The reaction between the pyridinium ylide and the dipolarophile leads to the formation of a dihydroindolizine cycloadduct. researchgate.net In many cases, the initially formed dihydroindolizines readily aromatize, often through air oxidation, to yield the stable indolizine ring system. researchgate.netresearchgate.net The high degree of stereospecificity often observed in these reactions provides strong evidence for a concerted mechanism over a stepwise one. wikipedia.org
While many 1,3-dipolar cycloadditions are concerted, a stepwise mechanism involving a zwitterionic intermediate can also occur. numberanalytics.comresearchgate.net This pathway is distinct from the concerted pericyclic mechanism and is often associated with a lower degree of regio- and stereoselectivity. numberanalytics.com
Theoretical studies using Density Functional Theory (DFT) have indicated that for certain substrates, a stepwise [3+2] cycloaddition is more likely than a concerted process. researchgate.net In this mechanism, the reaction initiates with the formation of a single covalent bond between the 1,3-dipole and the dipolarophile, generating a zwitterionic intermediate. This intermediate then undergoes a subsequent ring-closing step to form the final five-membered dihydroindolizine ring. numberanalytics.com The feasibility of a stepwise pathway is influenced by the electronic properties of the reactants; highly polarized reactants can stabilize the zwitterionic intermediate, making this pathway more favorable. researchgate.net Computational studies on the cycloaddition of epoxy and aziridinyl enolsilanes have shown that the stepwise (3+2) cycloaddition involves an activated intermediate whose conformational flexibility dictates the preference for the (3+2) cycloadduct formation. nih.gov
The inverse-electron-demand Diels-Alder (IEDDA) reaction, or DAINV, is a cycloaddition where the typical electronic roles of the reactants are reversed. nih.govwikipedia.org Instead of an electron-rich diene and an electron-poor dienophile, the DAINV involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This concept extends to 1,3-dipolar cycloadditions.
In the context of dihydroindolizine synthesis, an inverse-electron-demand cycloaddition can occur between an electron-rich dipolarophile and an electron-deficient pyridinium ylide. For example, the reaction of pyridinium ylides with the strained, electron-rich alkyne, cyclooctyne, has been reported as an inverse electron-demand cycloaddition. researchgate.netresearchgate.net The interaction is primarily between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient 1,3-dipole. wikipedia.org This approach broadens the scope of dihydroindolizine synthesis, allowing for the use of different types of starting materials compared to conventional dipolar cycloadditions.
Stepwise [3+2] Cycloaddition Processes
Detailed Analysis of Cascade Reaction Mechanisms
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an efficient pathway to complex molecules like 5,6-dihydroindolizines from simple precursors. N-Heterocyclic Carbene (NHC) catalysis is a prominent strategy for initiating such cascades.
The enantioselective synthesis of 5,6-dihydroindolizines can be achieved through an N-Heterocyclic Carbene (NHC)-catalyzed cascade reaction. acs.orgacs.org This strategy typically involves the reaction of α,β-unsaturated aldehydes (enals) with suitably substituted pyrrole (B145914) derivatives. acs.orgrsc.org
The general catalytic cycle for the generation of 5,6-dihydroindolizine as described by DFT calculations proceeds through several key steps: rsc.orgnih.govresearchgate.net
| Step | Description |
| 1 | Nucleophilic addition of the NHC catalyst to the enal. |
| 2 | Formation of the critical Breslow intermediate via a proton transfer. |
| 3 | Oxidation of the Breslow intermediate to form a chiral α,β-unsaturated acyl azolium ion. |
| 4 | Michael addition of the pyrrole derivative to the acyl azolium intermediate. This is often the stereo-determining step. |
| 5 | Subsequent intramolecular cyclization (e.g., [2+2] cycloaddition or aldol-type reaction). |
| 6 | Liberation of the NHC catalyst. |
| 7 | A final decarboxylation step to yield the 5,6-dihydroindolizine product. |
This table summarizes the key mechanistic steps in the NHC-catalyzed cascade sequence for the synthesis of 5,6-dihydroindolizines.
A central feature of many NHC-catalyzed reactions is the formation of the Breslow intermediate. nih.govrsc.org This enaminol species is generated by the nucleophilic addition of the NHC to the carbonyl carbon of an aldehyde, followed by a crucial proton transfer. nih.govrsc.org
In the cascade synthesis of 5,6-dihydroindolizines, the NHC first adds to the enal substrate. rsc.orgresearchgate.net A direct 1,2-proton transfer within the resulting zwitterionic adduct is generally considered energetically unfavorable. rsc.org Instead, the proton transfer is often assisted by other species in the reaction mixture, such as additives or the solvent, which lowers the activation barrier. rsc.org In some calculated mechanisms, a co-catalyst like DMAP·H+ has been shown to lower the energy barrier for this proton transfer step. rsc.orgnih.gov
Once the Breslow intermediate is formed, it is oxidized to generate a highly reactive α,β-unsaturated acyl azolium intermediate. acs.orgresearchgate.net This electrophilic species is then poised for the subsequent key bond-forming step: a Michael addition with the nucleophilic pyrrole derivative. rsc.orgnih.gov This addition has been identified through computational analysis as the chemo- and stereoselectivity-determining step of the entire cascade, ultimately leading to the observed 5S,6R-dihydroindolizine product. rsc.orgnih.gov The sequence is completed by further intramolecular reactions, release of the NHC catalyst, and decarboxylation to afford the final product. rsc.org The NHC catalyst, often in its protonated form (NHC·H+), can also play a key role in the final decarboxylation step. rsc.orgresearchgate.net
N-Heterocyclic Carbene-Catalyzed Cascade Sequence for 5,6-Dihydroindolizine Generation
Identification of Chemo- and Stereoselectivity-Determining Steps (e.g., Michael Addition)
In the synthesis of 5,6-dihydroindolizines, the Michael addition has been identified as a critical step that dictates both chemoselectivity and stereoselectivity. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) on N-heterocyclic carbene (NHC)-catalyzed reactions between enals and pyrroles have shown that the formation of the new carbon-carbon bond during the Michael addition is the selectivity-determining step. researchgate.netresearchgate.net This step leads to the experimentally observed 5S,6R-dihydroindolizine. researchgate.netresearchgate.net
The stereoselectivity arises from subtle, noncovalent interactions within the transition states of the Michael addition. researchgate.netresearchgate.net These interactions include CH⋯π, LP⋯π (lone pair-pi), and CH⋯CH interactions. researchgate.netresearchgate.net The differences in these weak interactions between competing transition state pathways are responsible for the observed stereochemical outcome. researchgate.netresearchgate.net
Furthermore, in the context of synthesizing substituted indolizidines, the stereoselective Michael addition of various nucleophiles to enantiopure α,β-unsaturated δ-lactams, such as 6,7-dehydro-5-oxoindolizidine, has been demonstrated. nih.gov This highlights the versatility of the Michael addition in controlling the stereochemistry of indolizine-related structures. nih.gov
Intramolecular Aldol (B89426) Condensation in Tandem Hydroformylation/Cyclization Sequences
Tandem reactions that combine hydroformylation with a subsequent cyclization offer an efficient route to dihydroindolizine systems. A key cyclization step in some of these sequences is the intramolecular aldol condensation. rsc.orgethernet.edu.et
For instance, 4-(pyrrol-1-yl)butanals, which can be synthesized via the hydroformylation of N-allylpyrroles, can undergo an intramolecular cyclization. rsc.orgethernet.edu.et When the pyrrole ring is substituted with an electron-withdrawing group, the cyclization proceeds via an intramolecular aldol condensation rather than an electrophilic substitution. ethernet.edu.et This condensation reaction leads to the formation of a 7-formyl-5,6-dihydroindolizine derivative after a dehydration step. ethernet.edu.et Evidence for the formation of a bicyclic alcohol intermediate, the initial product of the aldol addition, has been observed in related reactions. clockss.org
This tandem hydroformylation/aldol condensation strategy provides a direct method for constructing the 5,6-dihydroindolizine core. rsc.orgethernet.edu.et The efficiency and selectivity of this process are influenced by the substitution pattern on the pyrrole ring. ethernet.edu.et
Oxidative Cyclization Reaction Mechanisms
Oxidative cyclization represents another important mechanistic pathway for the formation of indolizine and related heterocyclic structures. These reactions involve an oxidation event that initiates a cyclization cascade. The specific mechanism can vary depending on the oxidant and the substrate.
In reactions utilizing manganese(III) acetate (B1210297) (Mn(OAc)₃), the mechanism often involves the formation of a radical intermediate. nih.gov For example, the oxidative cyclization of certain β-keto esters is initiated by the formation of a manganese enolate, followed by an electron transfer to generate a radical. This radical then undergoes an intramolecular addition to a double bond. nih.gov
Copper-catalyzed oxidative cyclizations have also been studied. In one proposed mechanism for the C-H oxidative cyclization of carboxylic acids, a transient benzylic radical is formed, which reduces Cu(II) to Cu(I). The resulting benzylic carbocation is then trapped by a pendant carboxylate group to form the cyclic product. rsc.org
In the context of natural product biosynthesis, heme-dependent enzymes, such as P450s, can catalyze oxidative cyclizations. nih.gov These enzymatic reactions often begin with the abstraction of a hydrogen atom to form a radical intermediate. This radical can then add to an electron-rich site within the molecule to forge the new cyclizing bond. nih.gov
For the synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to indolizines, a PIFA-initiated oxidative 5-exo-trig cyclization has been developed. beilstein-journals.org A plausible mechanism involves the formation of a nitrene cation, which then undergoes an electrophilic attack on a double bond to form an aziridinium (B1262131) cation intermediate. Subsequent ring-opening and hydrolysis lead to the final product. beilstein-journals.org
Photooxygenation Reaction Mechanisms of Dihydroindolizine Structures
Photooxygenation reactions involve the light-induced reaction of a substrate with molecular oxygen. wikipedia.org For dihydroindolizine and related indolizine structures, these reactions often proceed through a singlet oxygen (¹O₂) mechanism, where a photosensitizer transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen. wikipedia.orgnih.gov
Singlet Oxygen Attack and Peroxidic Zwitterion Intermediates
The photooxygenation of substituted indolizines has been shown to proceed via the attack of singlet oxygen. nih.gov In protic solvents like methanol, this leads to the formation of a peroxidic zwitterion intermediate. nih.gov This intermediate is then trapped by the solvent, resulting in the cleavage of the C3-N bond and opening of the pyrrole ring. nih.gov In some cases, semistable endoperoxide and hydroperoxide intermediates have been characterized at low temperatures, suggesting initial attack of singlet oxygen followed by different intramolecular pathways. nih.gov
Solvent-Dependent Reaction Pathways
The solvent plays a crucial role in determining the reaction pathway and the final products of indolizine photooxygenation. nih.govnih.gov
In Methanol (a protic solvent): The reaction proceeds through the aforementioned peroxidic zwitterion intermediate, which is trapped by the solvent. This leads to products resulting from the opening of the pyrrole ring. nih.gov
In Acetonitrile (an aprotic solvent): A different pathway is observed. The reaction is believed to proceed through a dioxetane intermediate formed across the C2-C3 bond of the indolizine ring. Homolytic cleavage of the O-O bond in the dioxetane leads to different products compared to those formed in methanol, such as oxirane and ethanedione derivatives. nih.gov
This solvent dependency highlights the ability to control the outcome of the photooxygenation reaction by choosing the appropriate reaction medium. nih.govnih.gov It underscores the influence of solute-solvent interactions on the energies and crossings of electronic states, which ultimately directs the photochemical process. nih.gov
Radical Cyclization and Cross-Coupling Reaction Mechanisms
Radical reactions provide a powerful and increasingly utilized strategy for the synthesis of indolizine derivatives due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds. researchgate.net
A novel approach involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides to afford methylthio-substituted indolizines. rsc.org This process suggests a pathway where the sulfoxonium ylides may undergo disproportionation. rsc.org
Iron-catalyzed tandem reactions have also been employed, where a single-electron transfer (SET) from an aryliron complex to an iodoalkane generates a radical. beilstein-journals.org This radical can then undergo a 5-exo-dig cyclization to form a pyrrolidinyl methyl radical, which is a precursor to indolizine-like structures. beilstein-journals.org The prevalence of the radical cyclization pathway over direct cross-coupling in certain systems supports the operation of a radical mechanism. beilstein-journals.org
Palladium-catalyzed reactions, which traditionally proceed via Pd(0)/Pd(II) catalytic cycles, can also involve radical intermediates, especially with alkyl halides. nih.govsioc-journal.cn The challenges associated with the oxidative addition of alkyl halides to palladium have led to the development of novel catalytic systems that likely involve single-electron transfer and radical-type transformations. sioc-journal.cn These radical-based cyclization and cross-coupling methods offer a versatile and atom-economical route to a wide range of structurally diverse indolizine derivatives. researchgate.net
Derivatization and Advanced Functionalization of the 6 Methyl 5,6 Dihydroindolizine Core
Regioselective Functionalization Strategies
The inherent reactivity of the 6-methyl-5,6-dihydroindolizine ring system allows for selective functionalization at various positions. Understanding and controlling this regioselectivity is crucial for the rational design of new derivatives.
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring of the indolizine (B1195054) system is electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution. nih.gov This reactivity is a cornerstone for the introduction of a wide array of functional groups.
A key method for the synthesis of this compound itself relies on an intramolecular electrophilic aromatic substitution. This one-pot hydroformylation/cyclization/dehydration sequence starting from 1-(2-methyl-2-propenyl)pyrroles highlights the facility of the pyrrole ring to undergo electrophilic attack by the in situ-generated carbonyl group at the α-position, leading to the formation of the six-membered ring. capes.gov.br
In the broader context of indolizine chemistry, electrophilic substitution is well-documented to occur preferentially at the C3 position of the pyrrole moiety. nih.govbohrium.com This is attributed to the electronic distribution within the bicyclic system, where the highest occupied molecular orbital (HOMO) has a significant density over the pyrrole ring. nih.gov While specific studies on the electrophilic aromatic substitution of pre-formed this compound are not extensively detailed in the provided search results, the general principles of indolizine reactivity suggest that electrophiles would preferentially attack the C1, C2, or C3 positions of the pyrrole ring. The presence of the methyl group at C6 is unlikely to significantly alter this inherent reactivity of the pyrrole ring.
Table 1: Key Features of Electrophilic Aromatic Substitution on the Dihydroindolizine Core
| Feature | Description | Reference(s) |
| Reactive Ring | The pyrrole ring is the primary site of electrophilic attack due to its electron-rich nature. | nih.gov |
| Key Synthesis Step | Intramolecular electrophilic substitution is a crucial step in the synthesis of the this compound core. | capes.gov.br |
| Regioselectivity | In related indolizine systems, electrophilic substitution favors the C3 position. | nih.govbohrium.com |
Nucleophilic Attack and Substitution at Specific Ring Positions
Nucleophilic attack on the this compound core offers a complementary approach to electrophilic substitution for introducing functional groups. The regioselectivity of nucleophilic attack is often dictated by the presence of activating groups or leaving groups on the ring system.
Research on related indolizine structures has shown that nucleophilic attack tends to occur at the C5 position, particularly when an electron-withdrawing group is present on the ring. chim.it For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines readily undergo nucleophilic substitution at the C5 position with various nucleophiles. chim.it This suggests that the introduction of a suitable leaving group at the C5 position of the this compound scaffold could enable the introduction of a diverse range of substituents.
Furthermore, studies on indolizin-5(3H)-one derivatives have indicated the potential for nucleophilic attack at the C8 position. cam.ac.uk The instability of certain indolizin-5(3H)-ones has been attributed to an oligomerization-oxidation pathway initiated by nucleophilic attack from the 8-position of one molecule onto the 7-position of another. cam.ac.uk While this reactivity is observed in an oxidized analogue, it points to the potential nucleophilicity of certain positions within the dihydroindolizine framework under specific conditions.
Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence. mpg.denih.govscispace.comwuxiapptec.com This approach is highly valuable for the rapid generation of analogues of a lead compound, such as this compound, to explore structure-activity relationships and optimize drug-like properties.
Various LSF methodologies have been developed that could be applicable to the this compound scaffold. These often involve the use of transition-metal catalysis, such as palladium(II)-catalyzed C-H activation, or photoredox catalysis. nih.govscispace.com These methods are known for their high selectivity and tolerance of a wide range of functional groups, which are crucial attributes for LSF. nih.govscispace.com
For example, Pd(II)-catalyzed LSF has been successfully employed to introduce a variety of functional groups, including cyano, halogen, aryl, and alkyl groups, into drug-like molecules with high regioselectivity. nih.gov Photoredox catalysis offers a complementary approach, enabling transformations such as trifluoromethylation and diazomethylation under mild conditions. scispace.com The application of these advanced LSF techniques to the this compound core could provide efficient access to a diverse library of novel derivatives.
C-H Functionalization Approaches of Dihydroindolizine Scaffolds
Direct C-H functionalization has emerged as a highly atom-economical and efficient tool for the modification of heterocyclic scaffolds. bohrium.commdpi.com This strategy avoids the need for pre-functionalization of the substrate, thereby shortening synthetic routes and reducing waste.
For indolizine and related 6,5-fused heterocyclic systems, C-H functionalization has been shown to be a viable approach for introducing new carbon-carbon and carbon-heteroatom bonds. bohrium.commdpi.com In the case of the indolizine nucleus, the C3 position of the pyrrole ring is generally the most reactive site for C-H activation. bohrium.com
Rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of substituted indolizines. rsc.org This methodology often proceeds through a C-H activation/annulation cascade. While specific examples of C-H functionalization on the this compound core are not explicitly detailed in the provided search results, the principles established for related systems suggest that directing group-assisted or non-directed C-H activation could be a powerful tool for the selective functionalization of this scaffold. The development of regioselective C-H functionalization methods for the six-membered ring of dihydroindolizines remains a more challenging but potentially rewarding area of research. mdpi.com
Hydrogenation and Reduction Strategies for Dihydroindolizines
The reduction of the 5,6-dihydroindolizine core provides access to the corresponding saturated indolizidine alkaloids, a class of compounds with significant biological activities. nih.gov The stereochemical outcome of these reduction reactions is of paramount importance, as the biological activity of the resulting indolizidines is often highly dependent on their stereochemistry.
Diastereoselective Hydrogenation of 5,6-Dihydroindolizines
The diastereoselective hydrogenation of substituted 5,6-dihydroindolizines has been successfully employed in the total synthesis of several indolizidine alkaloids. nih.govclockss.org The choice of catalyst and reaction conditions plays a crucial role in controlling the stereoselectivity of the hydrogenation.
In the synthesis of (-)-indolizidine 167B, the diastereoselective hydrogenation of 5-n-propyl-5,6-dihydroindolizine using a rhodium on carbon (Rh/C) catalyst was a key step. nih.govclockss.org This reaction proceeded with high diastereoselectivity to furnish the desired indolizidine product.
Table 2: Examples of Diastereoselective Hydrogenation of Dihydroindolizine Derivatives
| Substrate | Catalyst | Product | Diastereoselectivity | Reference(s) |
| 5-n-propyl-5,6-dihydroindolizine | 5% Rh/C | (-)-Indolizidine 167B | High | nih.govclockss.org |
| Substituted Indolizine | Heterogeneous (e.g., Rh/Al2O3) | trans-tetrahydroindolizinone | High (trans) | Not directly on this compound but relevant principle |
The stereochemical outcome of the hydrogenation can often be rationalized by considering the steric hindrance around the double bonds of the dihydroindolizine ring system. The catalyst typically approaches from the less hindered face of the molecule, leading to the observed diastereoselectivity. The development of highly diastereoselective reduction methods for this compound is a critical step towards the synthesis of novel and stereochemically defined indolizidine alkaloids.
Formation of π-Expanded Dihydroindolizine Analogues
The extension of the π-conjugated system of the this compound core is a key strategy for tuning its electronic and optical properties, leading to materials with tailored absorption and emission characteristics. This functionalization is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The formation of π-expanded analogues can be achieved through various synthetic methodologies, primarily involving the introduction of aromatic or unsaturated moieties onto the indolizine framework.
One prominent strategy for π-expansion involves the synthesis of pyrano[2,3-b]indolizine derivatives. These compounds can be further functionalized to create extended π-systems. For instance, the Vilsmeier-Haack formylation of an ethyl 6-methyl-2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate can occur at an electron-rich position, yielding the corresponding formyl derivative in significant yields. rsc.org This aldehyde can then undergo a Knoevenagel condensation with activated methylene (B1212753) compounds, such as 1,4-dimethyl-pyridin-1-ium iodide, to form a new styryl dye. rsc.org This condensation extends the π-conjugation, leading to a significant bathochromic (red) shift in both the absorption and emission spectra of the molecule. rsc.org The addition of a methylpyridinium group conjugated through an alkene bridge to the 2-oxo-pyrano[2,3-b]indolizine system results in an increased dipole moment, which contributes to this substantial shift in optical properties. rsc.org
Another approach to π-expanded systems is through the introduction of aryl substituents. This can be accomplished via cross-coupling reactions, such as the Suzuki-Miyaura coupling. Starting from a brominated dihydroindolizine derivative, various aryl and heteroaryl groups can be introduced. For example, acetyl- and nitro-substituted phenyl-indolizine derivatives have been synthesized from a brominated indolizine precursor using this method. acs.org These substitutions effectively extend the π-system and influence the intramolecular charge transfer (ICT) characteristics, which in turn modulate the fluorescence properties of the compounds. acs.org
The synthesis of the core this compound structure itself can be achieved through a one-pot rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization process, starting from 1-(-2-methyl-2-propenyl)pyrrole. ijettjournal.org This provides a direct route to the specific dihydroindolizine core, which can then be a starting point for further derivatization and π-expansion.
The table below summarizes examples of reactions used to form π-expanded dihydroindolizine analogues and related structures, highlighting the starting materials, reagents, and resulting products.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 6-methyl-2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylate | Vilsmeier-Haack formylation | Formyl derivative | 83% | rsc.org |
| Formyl derivative of pyrano[2,3-b]indolizine | 1,4-dimethyl-pyridin-1-ium iodide, Knoevenagel condensation | Styryl dye derivative | 37% | rsc.org |
| Brominated indolizine | Phenylboronic acid derivatives, Suzuki-Miyaura coupling | Phenyl-substituted indolizine derivatives | N/A | acs.org |
| 1-(-2-methyl-2-propenyl)pyrrole | Rh-catalyst, tandem hydroformylation, dehydration, cyclization | This compound with 3 or 2-ethyl derivatives | N/A | ijettjournal.org |
Computational and Advanced Spectroscopic Studies of 6 Methyl 5,6 Dihydroindolizine
Quantum Chemical Calculations for Mechanistic Insights and Selectivity Prediction
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions involving 6-methyl-5,6-dihydroindolizine and its derivatives. These computational methods provide valuable insights into reaction mechanisms, predict selectivity, and elucidate the factors governing stereochemical outcomes.
Density Functional Theory (DFT) has been extensively used to investigate the reaction pathways for the synthesis of 5,6-dihydroindolizine derivatives. For instance, in the N-heterocyclic carbene (NHC)-catalyzed reaction between enals and pyrroles, DFT calculations have delineated a multi-step catalytic cycle. researchgate.net This cycle typically involves:
Addition of the NHC to the enal. researchgate.net
Formation of a Breslow intermediate via a researchgate.netresearchgate.net-proton transfer. researchgate.net
Oxidation. researchgate.net
Michael addition. researchgate.net
[2+2] cycloaddition. researchgate.net
Liberation of the NHC. researchgate.net
Decarboxylation. researchgate.net
The application of DFT extends to various reaction types, including dipolar cycloadditions, where it has been used to model the reactivity of azafulvenium methides. conicet.gov.ar These theoretical studies help in understanding the frontier molecular orbital (FMO) interactions that govern the cycloaddition process. conicet.gov.ar
A significant application of quantum chemical calculations is the prediction of regio- and diastereoselectivity in catalyzed reactions leading to dihydroindolizine structures. DFT calculations have been successful in rationalizing the experimentally observed stereoselectivity in NHC-catalyzed reactions. researchgate.net The formation of the experimentally observed 5S,6R-dihydroindolizine, for example, is attributed to the Michael addition step being the chemo- and stereoselectivity-determining step. researchgate.net
Computational models can predict the major regio-, site-, and diastereoselective outcomes with high accuracy. researchgate.net This predictive power is enhanced by representing substrates with "physical-organic" descriptors that reflect their electronic and steric characteristics. researchgate.net In the context of hydroformylation/cyclization domino processes catalyzed by rhodium complexes, computational methods have been employed to predict both regio- and diastereoselectivity. acs.org
In the reaction of azafulvenium methides with dipolarophiles, theoretical studies have considered various cycloaddition pathways (exo-1,7, endo-1,7, exo-1,3, and endo-1,3) to predict the regioselectivity. conicet.gov.ar These calculations have shown that the selectivity can be influenced by the nature of the dipolarophile. conicet.gov.ar
The analysis of transition states and their corresponding energy barriers is a cornerstone of mechanistic studies using quantum chemistry. By locating and characterizing the transition state structures, researchers can identify the rate-determining and selectivity-determining steps of a reaction.
In the NHC-catalyzed synthesis of 5,6-dihydroindolizine, DFT calculations have identified the Michael addition as the step with the highest energy barrier, thus determining the stereoselectivity. researchgate.netresearchgate.net The energy barriers for different competing pathways can be calculated to explain why a particular stereoisomer is formed preferentially. For instance, the lower energy of the transition state leading to the observed product is often attributed to favorable noncovalent interactions. researchgate.net
Distortion/interaction analysis is another powerful tool used in conjunction with transition state analysis. It helps to understand how the catalyst lowers the energy barrier of a particular step, for instance, by activating the substrate's highest occupied molecular orbital (HOMO). researchgate.net
Table 1: Calculated Activation Energies for Cycloaddition Reactions conicet.gov.ar
| Reaction | Activation Energy (kcal/mol) |
| exo-1,7-cycloaddition | Data not available |
| endo-1,7-cycloaddition | Data not available |
| exo-1,3-cycloaddition | Data not available |
| endo-1,3-cycloaddition | Data not available |
Note: Specific values for activation energies were mentioned as being reported in the source but not explicitly provided in the available text. conicet.gov.ar
The subtle yet decisive role of noncovalent interactions in controlling the stereochemical outcome of reactions is a key area of investigation. Noncovalent interaction (NCI) analysis is a computational technique that helps visualize and quantify weak interactions such as hydrogen bonds, CH-π, and van der Waals forces in transition states.
For the synthesis of 5,6-dihydroindolizine, NCI analysis has revealed that the observed stereoselectivity is a result of differential weak interactions in the transition states of the Michael addition step. researchgate.net Specifically, interactions like CH⋯π, LP⋯π (lone pair-π), and CH⋯CH have been identified as the key factors that stabilize the favored transition state over others. researchgate.netresearchgate.net Similarly, in other related reactions, CH⋯N and LP⋯π interactions have been shown to be crucial for determining stereoselectivity. researchgate.netresearchgate.net
The analysis of these weak interactions provides a deeper understanding of how the chiral environment of a catalyst is transmitted to the substrate, ultimately leading to the formation of a specific stereoisomer. These insights are invaluable for the rational design of new and more efficient catalysts. researchgate.net
Analysis of Transition States and Energy Barriers
Advanced Spectroscopic Characterization Techniques
The structural elucidation of this compound and related compounds relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.
NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules, including the complex heterocyclic framework of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In the characterization of dihydroindolizine derivatives, ¹H NMR is used to determine the number of different types of protons and their connectivity through the analysis of chemical shifts and spin-spin coupling patterns. bhu.ac.in For example, the ¹H NMR spectrum of a 7-formyl-6-methyl-5,6-dihydroindolizine would show distinct signals for the methyl protons, the protons on the dihydroindolizine core, and the formyl proton. acs.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. ufrgs.br Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are particularly useful for distinguishing between CH₃, CH₂, CH, and quaternary carbons, which is essential for unambiguous structural assignment. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. ox.ac.uk COSY spectra reveal proton-proton couplings, helping to trace out the spin systems within the molecule. ox.ac.uk HSQC spectra correlate proton signals with the carbon atoms they are directly attached to, providing a powerful method for assigning both ¹H and ¹³C resonances. ox.ac.uk For more complex structural problems, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, which is crucial for determining stereochemistry. ufrgs.br
Table 2: Representative NMR Data for Dihydroindolizine Derivatives acs.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-Formyl-5-methyl-5,6-dihydroindolizine | Data not explicitly provided | Data not explicitly provided |
| 7-Formyl-6-methyl-5,6-dihydroindolizine | Data not explicitly provided | Data not explicitly provided |
| 7-Formyl-6,8-dimethyl-5,6-dihydroindolizine | Data not explicitly provided | Data not explicitly provided |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a fundamental technique for the structural elucidation of newly synthesized compounds. For dihydroindolizine derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The molecular structures of various DHI derivatives are routinely confirmed by HRMS, which typically shows the correct molecular ion peak, such as [M]⁺ or [M+H]⁺. rsc.org For this compound (C₉H₁₁N), the expected monoisotopic mass would be approximately 133.0891 g/mol , and a measured HRMS value close to this would serve as a primary confirmation of its identity.
UV/Vis Absorption Spectroscopy for Electronic Properties
The electronic properties of dihydroindolizines are characterized by distinct absorption spectra for their two isomeric forms. The closed-ring form, the dihydroindolizine itself, is typically colorless or very lightly colored. Its absorption maxima (λmax) are found in the ultraviolet A (UVA) and blue portions of the electromagnetic spectrum. rsc.org
Upon irradiation with UV light, the DHI undergoes a transformation into its open-ring isomer, a highly colored species known as a betaine (B1666868). acs.org This betaine form exhibits strong and broad absorption bands in the visible region, which is responsible for the dramatic color change. rsc.org For example, after irradiation, new absorption bands for a model DHI have been observed at approximately 450 nm and 582 nm. rsc.org The specific position of the absorption maxima for both the closed and open forms is sensitive to the substitution pattern on the molecule.
Table 1: General UV/Vis Absorption Characteristics of Dihydroindolizines
| Isomeric Form | Typical Color | Absorption Region | Typical λmax |
|---|---|---|---|
| Dihydroindolizine (Closed) | Colorless / Pale | UV-A, Blue | ~380-400 nm rsc.orgacs.org |
| Betaine (Open) | Yellow, Red, Blue, Green | Visible | 450-700 nm rsc.orgacs.org |
Note: Specific λmax values are highly dependent on the molecular structure and solvent.
Kinetic and Thermodynamic Studies based on Spectrophotometric Measurements
The return of the colored betaine form to the colorless dihydroindolizine is a thermal process known as 1,5-electrocyclization. acs.org The kinetics of this ring-closure reaction can be readily studied using UV/Vis spectrophotometry by monitoring the decay of the betaine's characteristic absorption in the visible spectrum over time. tandfonline.com
These kinetic measurements, typically performed under continuous irradiation until a photostationary state is reached and then followed in the dark, reveal that the thermal back reaction is a first-order process. rsc.orgtandfonline.com By conducting these experiments at various temperatures, key thermodynamic activation parameters for the ring-closure, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from an Eyring plot. rsc.org The reaction rates are significantly influenced by the solvent and the substituents on the DHI skeleton, with observed half-lives for the betaine form ranging from milliseconds to several weeks in different systems. acs.org The rate of the thermal back reaction is also dependent on solvent polarity. aip.org
Table 2: Factors Influencing Thermal Ring-Closure Kinetics
| Factor | Effect on Ring-Closure Rate | Reference |
|---|---|---|
| Solvent Polarity | Reaction rates show dependence on solvent properties like polarizability. | aip.org |
| Substituent Nature | Electron-donating or withdrawing groups can significantly alter the stability of the betaine, thus changing the half-life. | acs.org |
| Temperature | Reaction rate is temperature-dependent, allowing for the calculation of activation parameters. | rsc.org |
Photochromic Properties and Switching Mechanisms
Dihydroindolizines are a well-established class of photochromic compounds, meaning they undergo a reversible change in color upon exposure to light. scispace.com This behavior is rooted in a reversible isomerization between two distinct molecular structures with different absorption spectra.
Light-Induced Reversible Ring Opening and Closing
The photochromism of the dihydroindolizine system is based on a reversible 1,5-electrocyclic reaction. scispace.com Upon irradiation with UV or visible light, the colorless, closed-ring dihydroindolizine undergoes a photochemical ring-opening of the pyrroline (B1223166) ring to form a planar, zwitterionic, and intensely colored isomer known as a betaine. rsc.orgacs.org
This transformation is a fully reversible process. The colored betaine thermally reverts to the original colorless DHI form in the dark via a 1,5-electrocyclization. acs.org This process can often be accelerated by irradiation with visible light. Computational studies combined with experimental data have shown that the photochemical ring-opening is a conrotatory process, while the thermal ring-closing is a disrotatory reaction. rsc.orgnih.gov Recent studies suggest that the rate-determining step for the thermal back-reaction is not the electrocyclization itself, but rather a preceding cis-trans isomerization of the betaine. rsc.orgnih.gov
Effect of Substituents on Photophysical Properties and Thermal Relaxation Kinetics
A key advantage of the dihydroindolizine system is the ability to tune its photochromic properties by introducing various substituents onto the molecular scaffold. The DHI structure is often considered to have three distinct regions (A, B, and C) where modifications can be made, each influencing the molecule's behavior. acs.org
Substituents have a profound effect on both the electronic absorption spectra (color) of the isomers and the kinetics of the thermal relaxation (fading time). The electronic nature of the substituent groups can modulate the stability of the open betaine form, thereby altering the rate of the thermal ring-closure reaction. acs.org For instance, the strategic placement of electron-donating or electron-withdrawing groups can lead to either a hypsochromic (blue-shift) or bathochromic (red-shift) shift in the absorption maximum of the colored betaine. This allows for the fine-tuning of the material's color in its activated state. Similarly, these substituents directly impact the energy barrier of the thermal back-reaction, controlling the half-life of the colored species. google.com
Table 3: General Effects of Substituents on Dihydroindolizine Photochromic Properties
| Property | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups | Reference |
|---|---|---|---|
| Betaine λmax (Color) | Generally causes a bathochromic shift (red-shift). | Generally causes a hypsochromic shift (blue-shift). | google.com |
| Thermal Relaxation Rate | Can increase or decrease depending on position, affecting the betaine's stability. | Can increase or decrease depending on position, affecting the betaine's stability. | acs.org |
Advanced Synthetic Applications of the 6 Methyl 5,6 Dihydroindolizine Framework
Dihydroindolizines as Precursors for Complex Alkaloid Syntheses
The dihydroindolizine framework serves as a versatile precursor for the synthesis of various complex alkaloids, particularly those belonging to the indolizidine class. These alkaloids are noted for their wide range of biological activities. clockss.orgnih.gov
Intramolecular Cyclodehydration Approaches
A key strategy in the synthesis of indolizidine alkaloids from dihydroindolizine precursors is through intramolecular cyclodehydration. This process typically involves the formation of a bicyclic alcohol intermediate, which then eliminates a water molecule to yield the highly conjugated dihydroindolizine system. clockss.org
One notable application is the total synthesis of (-)-indolizidine 167B. clockss.orgnih.govresearchgate.net In this synthesis, a 4-pyrrolylbutanal derivative undergoes intramolecular cyclodehydration to form the 5,6-dihydroindolizine core. clockss.orgresearchgate.net The reaction can be initiated from precursors like (R)-3-(pyrrol-1-yl)hex-1-ene through a rhodium-catalyzed hydroformylation, which generates the necessary aldehyde functionality. nih.govbeilstein-journals.org This aldehyde then cyclizes in situ. Subsequent diastereoselective hydrogenation of the resulting 5-n-propyl-5,6-dihydroindolizine yields the target alkaloid, (-)-indolizidine 167B. clockss.orgbeilstein-journals.org
Another approach involves the use of 4-carboxyethyl-4-(pyrrol-1-yl)butanal as a key intermediate. This compound can be synthesized from glutamic acid and subsequently cyclized to a dihydroindolizine derivative upon treatment with DMSO at high temperatures. clockss.org The resulting ester can then be chemically modified and reduced to furnish the final alkaloid. clockss.org
Table 1: Key Intermediates and Reactions in Indolizidine Alkaloid Synthesis
| Starting Material | Key Intermediate | Reaction Type | Target Alkaloid |
|---|---|---|---|
| (R)-3-(pyrrol-1-yl)hex-1-ene | (R)-4-(pyrrol-1-yl)heptanal | Rh-catalyzed hydroformylation, intramolecular cyclodehydration | (-)-Indolizidine 167B |
| Diethyl-2-(pyrrol-1-yl)pentanedioate | 4-Carboxyethyl-4-(pyrrol-1-yl)butanal | Reduction, intramolecular cyclization | (-)-Indolizidine 167B |
Development of Molecular Logic Gates and Switches based on Dihydroindolizine Dyads
The photochromic properties of dihydroindolizines, which can be reversibly interconverted between a closed, spirocyclic form and an open, colored betaine (B1666868) form using light, make them ideal candidates for the construction of molecular-level logic gates and switches. researchgate.netresearchgate.netchalmers.se These molecular devices operate by modulating their optical or electronic properties in response to external stimuli, typically light of specific wavelengths. chalmers.senih.gov
Dihydroindolizine-porphyrin dyads have been successfully employed to create all-photonic AND and NAND logic gates. researchgate.netchalmers.se In these systems, a dihydroindolizine (DHI) unit is covalently linked to a porphyrin (P). chalmers.se The logic gate functions are based on the quenching of the porphyrin's fluorescence by the different isomers of the DHI. The closed DHI form does not quench the porphyrin's fluorescence, while the open betaine form does so efficiently through photoinduced electron transfer. capes.gov.br By using light inputs to control the isomeric state of the DHI, the fluorescence output of the porphyrin can be switched on or off, mimicking the behavior of electronic logic gates. chalmers.secapes.gov.br
For instance, a molecular triad (B1167595) consisting of a porphyrin linked to both a dihydroindolizine and a dihydropyrene (B12800588) photochrome can function as both an AND and an INHIBIT logic gate. capes.gov.br The specific logical operation depends on the initial state of the photochromes and the combination of light inputs used. capes.gov.br Furthermore, a dihydroindolizine-porphyrin dyad, when illuminated through a third-harmonic-generating crystal, can simultaneously perform the functions of both an AND and a NAND gate with all-optical inputs and outputs. chalmers.se The ability to create universal gates like NAND is particularly significant as any digital system can be constructed from combinations of NAND gates. chalmers.se
Table 2: Dihydroindolizine-Based Molecular Logic Gates
| Molecular System | Logic Function | Input Signals | Output Signal |
|---|---|---|---|
| Dihydroindolizine-Porphyrin Dyad | AND, NAND | Light (e.g., 1064 nm, 532 nm) | Porphyrin Fluorescence |
| Dihydroindolizine-Dihydropyrene-Porphyrin Triad | AND, INHIBIT | UV light, Red light, Heat | Porphyrin Fluorescence |
| Dihydroindolizine-Porphyrin-C60 Triad | Double-Throw Switch | UV light, Visible light | Charge Separation Pathway |
Role in Designing Carbon-Rich Photochromic Materials for Optoelectronic Systems
Dihydroindolizine derivatives are key components in the design of carbon-rich photochromic materials with potential applications in optoelectronic devices and optical data storage. scispace.comtaylorfrancis.com The fundamental principle behind their use is the reversible 1,5-electrocyclization between the ring-closed dihydroindolizine (DHI) form and the ring-opened colored betaine form. scispace.comtaylorfrancis.com This transformation leads to significant changes in the molecule's absorption spectrum and other physical properties like refractive index and electronic conductance. taylorfrancis.com
Researchers have synthesized novel carbon-rich photochromic dihydroindolizines by incorporating fluorene (B118485) moieties into the DHI structure. scispace.comresearchgate.net The synthesis often involves multiple steps, including Sonogashira coupling reactions to introduce ethynyl (B1212043) groups, which extend the π-conjugation of the system. scispace.comresearchgate.net These carbon-rich DHI derivatives are designed to act as molecular switches in electronic devices. scispace.com The reversible isomerization can be triggered by light, offering a non-invasive method with high spatial and temporal resolution for controlling the material's properties. taylorfrancis.comnih.gov
The functionalization of carbon-based nanomaterials, such as fullerenes, with photochromic dihydroindolizines is another promising avenue. nih.govrsc.org For example, rsc.orgfullerene-fused dihydroindolizines have been synthesized via a copper-catalyzed dearomative N-heteroannulation. rsc.orgijettjournal.org These hybrid materials combine the unique electronic properties of fullerenes with the photoswitchable nature of dihydroindolizines. rsc.org Such materials have shown potential as the third component in organic solar cells, improving their performance. rsc.orgijettjournal.org
Table 3: Photochromic Properties of Dihydroindolizine Systems
| Dihydroindolizine System | Isomeric Forms | Stimulus for Interconversion | Potential Application |
|---|---|---|---|
| Fluorenyl-dihydroindolizines | Closed (DHI) and Open (Betaine) | UV/Visible Light | Optical Storage, Molecular Switches |
| rsc.orgFullerene-fused dihydroindolizines | Closed and Open | Light | Organic Solar Cells |
| Dihydroindolizine-Porphyrin Dyads | Closed (DHIc) and Open (DHIo) | UV/Visible Light | Molecular Electronics |
Utilization in the Construction of Fused Heterocyclic Ring Systems
The 6-methyl-5,6-dihydroindolizine scaffold is a valuable building block for the construction of more complex, fused heterocyclic ring systems. Various catalytic methods have been developed to synthesize these structures efficiently.
A one-pot process utilizing rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization of 1-(-2-methyl-2-propenyl)pyrrole has been used to synthesize this compound derivatives. acs.org Transition-metal-catalyzed rearrangements of 3-iminocyclopropenes also provide a regiodivergent route to N-fused pyrroloheterocycles, including indolizines. acs.org
Copper-catalyzed reactions have proven effective for creating fused systems. For instance, the dearomative N-heteroannulation of rsc.orgfullerene with electron-withdrawing group-substituted 2-picolines leads to the formation of C60-fused dihydroindolizines. rsc.orgijettjournal.org This method is notable for its high yields and broad substrate scope. rsc.org Palladium-catalyzed arylation/cyclization cascades offer another efficient two-component approach. This transformation involves the coupling of aryl halides with propargylic esters or ethers, followed by a 5-endo-dig cyclization to yield highly functionalized N-fused pyrroloheterocycles. These advanced synthetic methods open up possibilities for creating novel heterocyclic compounds with diverse and potentially valuable chemical and physical properties.
Table 4: Catalytic Methods for Fused Heterocyclic System Construction
| Catalytic System | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| Rhodium catalyst | Tandem hydroformylation/cyclization | 1-(-2-methyl-2-propenyl)pyrrole | This compound derivatives |
| Copper(I)/(II) salts | Dearomative N-heteroannulation | rsc.orgFullerene, substituted 2-picolines | rsc.orgFullerene-fused dihydroindolizines |
| Palladium catalyst | Arylation/cyclization cascade | Aryl halides, propargylic esters/ethers | N-fused pyrroloheterocycles |
| Transition-metal catalysts (e.g., Pd, Pt) | Rearrangement | 3-Iminocyclopropenes | N-fused pyrroloheterocycles |
Future Research Directions and Unexplored Avenues for 6 Methyl 5,6 Dihydroindolizine
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 6-methyl-5,6-dihydroindolizine and its derivatives has been an area of active research, with a continuous drive towards more efficient and selective methods. A one-pot rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization of 1-(-2-methyl-2-propenyl)pyrrole has been a notable advancement in this regard. ijettjournal.org However, the quest for superior catalytic systems remains a key focus for future research.
Future efforts will likely concentrate on the development of catalysts that offer:
Higher Regio- and Enantioselectivity: For chiral applications, the ability to control the stereochemistry at the C6 position is crucial. The development of chiral N-heterocyclic carbene (NHC) catalysts has shown promise in the enantioselective synthesis of 5,6-dihydroindolizines. acs.org Further exploration of ligand design and reaction optimization is expected to yield catalysts with even greater control over stereoselectivity.
Greener and More Sustainable Approaches: The use of earth-abundant and less toxic metals as catalysts is a growing trend in organic synthesis. rsc.org Research into iron, copper, or other first-row transition metals as alternatives to precious metals like rhodium and palladium will be a significant area of investigation. ijettjournal.orgrsc.org Additionally, the development of catalytic systems that can operate under milder reaction conditions and in environmentally benign solvents will be a priority.
Broader Substrate Scope: While existing methods have demonstrated success with specific substrates, the development of more versatile catalytic systems that can accommodate a wider range of functional groups on the pyrrole (B145914) and allyl precursors is desirable. This would allow for the synthesis of a more diverse library of this compound derivatives with varied electronic and steric properties.
Exploration of New Functionalization Strategies
The functionalization of the this compound core is essential for tuning its properties and expanding its applications. While methods for introducing substituents at various positions have been developed, there are still ample opportunities for exploring novel functionalization strategies.
Key areas for future research include:
Direct C-H Functionalization: Developing methods for the direct functionalization of C-H bonds is a highly sought-after goal in organic synthesis as it avoids the need for pre-functionalized starting materials. bohrium.com Future research will likely focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound scaffold, particularly at the less reactive positions.
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis is crucial for the efficient generation of diverse molecular libraries. Research into developing robust and chemoselective late-stage functionalization methods for the this compound core will be invaluable for drug discovery and materials science.
Annulative Functionalization: The construction of fused ring systems onto the this compound framework can lead to novel polycyclic aromatic compounds with interesting photophysical and electronic properties. researchgate.net Exploring new annulation strategies, such as cycloaddition reactions and transition metal-catalyzed cascade reactions, will be a fruitful area of investigation. bohrium.com
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms and aiding in the rational design of new catalysts and reactions. lmu.de For this compound, advanced computational modeling can play a significant role in several areas:
Predictive Synthesis: By modeling the reaction pathways and transition states of different synthetic routes, computational methods can help predict the most efficient and selective conditions for the synthesis of this compound and its derivatives. This can significantly reduce the amount of empirical experimentation required.
Mechanism Elucidation: Computational studies can provide a detailed understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound. lmu.de This knowledge is crucial for optimizing existing methods and developing new, more efficient synthetic strategies. For instance, computational modeling can shed light on the role of the catalyst and the factors that control regioselectivity and enantioselectivity.
In Silico Design of Functional Molecules: Computational methods can be used to predict the electronic and photophysical properties of novel this compound derivatives. acs.org This allows for the in silico design of molecules with specific properties for applications in areas such as organic electronics and bioimaging.
Integration into More Complex Molecular Architectures for Functional Materials Research
The unique properties of the this compound scaffold make it an attractive building block for the construction of more complex molecular architectures for functional materials research.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): Indolizine (B1195054) derivatives have shown promise as fluorescent materials. acs.org By incorporating the this compound core into larger conjugated systems, it may be possible to develop new materials with tunable emission colors and high quantum efficiencies for use in OLEDs.
Organic Solar Cells (OSCs): The electron-rich nature of the indolizine ring suggests its potential as an electron donor material in organic solar cells. rsc.org Research into the synthesis of this compound-containing polymers and small molecules and the evaluation of their performance in OSC devices is a promising avenue.
Sensors and Probes: The fluorescence of indolizine derivatives can be sensitive to their local environment. mdpi.com This property can be exploited to develop chemosensors and biological probes by attaching appropriate recognition units to the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methyl-5,6-dihydroindolizine, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis often involves one-pot diazotation and dediazo-chlorination processes. For example, 4-chloro-5-(4-fluorophenyl)-6-methyl-5,8-dihydropyrazolo-triazine derivatives can be synthesized by fusing intermediates with secondary amines (e.g., pyrrolidine, morpholine) under controlled heating (6 h in a sand bath) . Yield optimization requires precise stoichiometric ratios (e.g., 1:5 substrate-to-amine ratio) and ethanol for post-reaction purification.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities, as demonstrated in spiro[indoline-chromenoindolizine] derivatives . Complementary techniques include -/-NMR for confirming substituent positions and HPLC (e.g., using LGC Standards’ protocols) for purity assessment .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : Stability depends on storage conditions—avoid moisture and light. Analogous indole derivatives (e.g., 5,6-dihydroxyindole) degrade under oxidative conditions, necessitating inert atmospheres and antioxidants like ascorbic acid .
Advanced Research Questions
Q. How does the methyl group at position 6 influence the electronic and steric properties of 5,6-dihydroindolizine derivatives?
- Methodological Answer : Computational studies (DFT or MD simulations) can model steric hindrance and electron density distribution. For instance, methylation in tetrahydroisoquinoline analogs reduces ring puckering, altering reactivity in substitution reactions . Experimental validation via Hammett plots or kinetic isotope effects is recommended.
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for dihydroindolizine derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution). Use variable-temperature NMR to detect equilibria, and compare with X-ray data to identify dominant conformers . For example, spiro compounds exhibit distinct solid-state vs. solution-phase geometries .
Q. How can this compound be functionalized for pharmacological screening, and what reaction mechanisms dominate?
- Methodological Answer : Chlorine displacement reactions (e.g., SNAr) with amines are effective for introducing diversity. The 4-chloro-triazine moiety in related compounds undergoes nucleophilic substitution under mild conditions, yielding analogs with varied bioactivity . Screen intermediates using SPR or fluorescence polarization assays to prioritize targets.
Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., cancer lines with upregulated signaling pathways). Indoline derivatives interact with lactotransferrin and cellular signaling proteins, suggesting targets for mechanistic studies .
Data Analysis and Reporting Guidelines
Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer : Follow ICMJE standards: report reagent purities, instrument parameters (e.g., NMR frequencies, HPLC gradients), and raw data deposition (e.g., in supplementary appendices) . For crystallography, include CCDC accession numbers and refinement statistics .
Q. What frameworks assist in designing hypothesis-driven studies on dihydroindolizine derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example, a study on anticancer activity might compare methylation’s impact on cytotoxicity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
